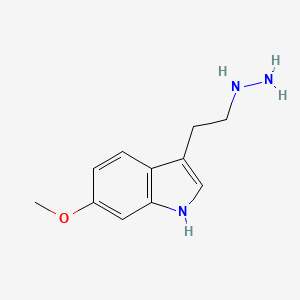![molecular formula C13H9NO2 B11893136 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)
2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile is a complex organic compound characterized by its unique fused ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbaldehyde, a series of reactions involving nucleophilic attack and ring closure can yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions: 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism by which 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to changes in cellular functions. For instance, the compound might interact with enzymes or receptors, altering their activity and thereby affecting metabolic processes .
類似化合物との比較
- 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
- 3-Methylene-2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-yl)methanol
Comparison: Compared to these similar compounds, 2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile is unique due to its specific carbonitrile functional group, which can impart distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
特性
分子式 |
C13H9NO2 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
2,3-dihydrobenzo[g][1,4]benzodioxine-6-carbonitrile |
InChI |
InChI=1S/C13H9NO2/c14-8-10-3-1-2-9-6-12-13(7-11(9)10)16-5-4-15-12/h1-3,6-7H,4-5H2 |
InChIキー |
YUKRLNZZPVSLGJ-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=C3C=CC=C(C3=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)


![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)





![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)

